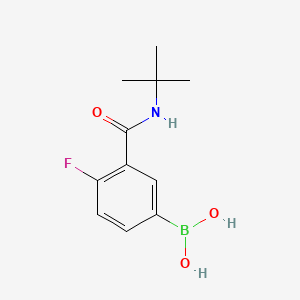

(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[3-(tert-butylcarbamoyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-6-7(12(16)17)4-5-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTWLZNHMILCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660236 | |

| Record name | [3-(tert-Butylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-26-8 | |

| Record name | B-[3-[[(1,1-Dimethylethyl)amino]carbonyl]-4-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(tert-Butylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Transition Metal-Catalyzed Borylation

A common route to synthesize arylboronic acids is via palladium or nickel-catalyzed borylation of aryl halides. For (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid, the following method is representative:

- Starting material: A 3-bromo-4-fluoroaniline derivative protected as a tert-butylcarbamoyl amide.

- Catalyst system: Palladium complexes such as Pd(PPh3)4 or nickel complexes like Ni(dppf)(o-tol)Cl.

- Borylating agent: Bis(pinacolato)diboron (B2pin2) or similar boron sources.

- Base: Cesium carbonate or potassium phosphate (K3PO4) to facilitate the reaction.

- Solvent: Mixtures of water and DMF or 1,4-dioxane.

- Conditions: Degassed reaction mixture under nitrogen atmosphere, heated to 65–80 °C for 4–16 hours.

This method yields the boronic ester intermediate, which upon hydrolysis gives the free boronic acid.

Suzuki-Miyaura Cross-Coupling Approach

Alternatively, the compound can be synthesized via Suzuki coupling between a halogenated fluorophenyl tert-butylcarbamoyl derivative and a suitable boronic acid precursor:

- Halogenated substrate: 3-bromo-4-fluorophenyl tert-butylcarbamoyl compound.

- Boronic acid reagent: (3-(tert-butoxycarbonyl)phenyl)boronic acid or phenylboronic acid derivatives.

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: K3PO4 or Cs2CO3.

- Solvent: 1,4-dioxane, DMF, or aqueous mixtures.

- Temperature: 65–80 °C.

- Reaction time: 4–16 hours.

Following the coupling, deprotection steps (e.g., acid treatment with trifluoroacetic acid) afford the free boronic acid.

Research Findings and Optimization Data

Catalyst Loading and Base Effects

| Parameter | Conditions | Yield / Conversion (%) |

|---|---|---|

| Catalyst loading | Pd or Ni catalyst 4 mol% | Quantitative |

| Catalyst loading | Pd or Ni catalyst 2 mol% | Quantitative |

| Catalyst loading | Pd or Ni catalyst 1 mol% | ~96 |

| Base | K3PO4 (3 equiv) | Quantitative |

| Base | Cs2CO3 (3 equiv) | 18 |

The data indicate that potassium phosphate is a superior base compared to cesium carbonate, providing near-quantitative conversion under optimized catalyst loading.

Temperature and Time Effects

| Parameter | Conditions | Yield / Conversion (%) |

|---|---|---|

| Temperature | 80 °C | Quantitative |

| Temperature | 50 °C | 93 |

| Temperature | Room temperature | 0 |

| Reaction time | 1 hour | 90 |

| Reaction time | 2 hours | 96 |

| Reaction time | 4 hours | Quantitative |

Higher temperatures (80 °C) and longer reaction times (4 hours) favor complete conversion to the desired product.

Representative Reaction Conditions (Example)

| Reagent | Amount | Role |

|---|---|---|

| 3-bromo-4-fluorophenyl tert-butylcarbamoyl derivative | 1 equiv (e.g., 0.25 mmol) | Aryl halide substrate |

| Bis(pinacolato)diboron (B2pin2) | 1.1 equiv | Boron source |

| Pd(PPh3)4 or Ni(dppf)(o-tol)Cl | 2 mol% | Catalyst |

| K3PO4 | 3 equiv | Base |

| 1,4-Dioxane | 1 mL (0.25 M) | Solvent |

| N2 atmosphere | - | Inert atmosphere |

| Temperature | 80 °C | Reaction temperature |

| Time | 4 h | Reaction duration |

After reaction completion, standard aqueous workup and purification by column chromatography yield this compound in high purity and yield.

Notes on Purification and Characterization

- The crude product is typically purified by silica gel chromatography using petroleum ether/ethyl acetate gradients.

- The boronic acid is isolated as a solid after trituration with dichloromethane or similar solvents.

- Characterization is confirmed by LC-MS, ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy.

- LC-MS retention times and mass data are consistent with the expected molecular weight of 239.05 g/mol.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Yield Range |

|---|---|---|---|

| Pd-catalyzed Borylation | Pd(PPh3)4, B2pin2, K3PO4, 1,4-dioxane, 80 °C | High selectivity, mild conditions | 85–98% |

| Ni-catalyzed Borylation | Ni(dppf)(o-tol)Cl, B2pin2, K3PO4, 1,4-dioxane, 80 °C | Cost-effective catalyst | 90–96% |

| Suzuki-Miyaura Cross-Coupling | Pd(dppf)Cl2, aryl boronic acid, K3PO4, DMF, 65–80 °C | Versatile for various substituents | 85–95% |

Análisis De Reacciones Químicas

Types of Reactions

(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: Utilized in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Employed in the production of advanced materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and proteins, affecting their activity and function .

Comparación Con Compuestos Similares

Key Observations :

- Electronic Effects : Diethylcarbamoyl derivatives exhibit reduced electron-withdrawing effects compared to tert-butylcarbamoyl, altering reactivity in cross-coupling reactions .

- Solubility: Cyclohexylcarbamoyl analogues (C₁₃H₁₇BFNO₃) have higher molecular weights and lipophilicity, which may reduce aqueous solubility compared to tert-butyl derivatives .

Fluorophenylboronic Acids with Alternative Substituents

Halogen-Substituted Analogues

- (3-(Difluoromethyl)-4-fluorophenyl)boronic acid (CAS: 1254118-35-8):

Non-Carbamoyl Derivatives

- However, it lacks the selectivity imparted by the tert-butylcarbamoyl moiety .

Functional Performance in Suzuki-Miyaura Couplings

Comparative studies highlight the impact of substituents on coupling efficiency:

- Yield and Selectivity : The tert-butylcarbamoyl derivative demonstrated 85–90% yield in synthesizing adamantane-thiazole hybrids, outperforming diethylcarbamoyl analogues (70–75% yield) due to optimized steric and electronic profiles .

Actividad Biológica

(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid is a significant organoboron compound with diverse biological applications, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylcarbamoyl group and a fluorine atom. Its molecular formula is with a molecular weight of approximately 239.05 g/mol. The unique structure enhances its solubility and reactivity, making it a valuable reagent in various chemical reactions.

Target Enzyme: Glycogen Phosphorylase (GP)

The primary biological target of this compound is the enzyme glycogen phosphorylase (GP). The compound acts as an inhibitor of GP, affecting the glycogenolysis pathway where glycogen is converted into glucose-1-phosphate.

Mode of Action:

- Molecular Docking: Studies indicate that the compound binds to the active site of GP, preventing substrate access.

- Biochemical Pathways: Inhibition of GP leads to reduced glucose release from glycogen stores, which can have implications in glucose homeostasis and metabolic disorders.

Anticancer Properties

Research has demonstrated that compounds containing boronic acid functionalities exhibit promising anticancer activity. Specifically, this compound has been investigated for its potential to inhibit proteasome activity, which is crucial for cancer cell survival.

Key Findings:

- Cell Viability Studies: In vitro studies showed that this compound significantly reduces the viability of various cancer cell lines while maintaining the viability of healthy cells.

- Quantitative Structure-Activity Relationship (QSAR): Modifications to the structure have been shown to influence biological activity, suggesting that this compound could serve as a lead structure for developing new therapeutic agents targeting specific cancers.

Other Biological Activities

- Antimicrobial Activity: Preliminary studies indicate that boronic acids can exhibit antimicrobial properties against various pathogens.

- Antioxidant Properties: Some derivatives have shown significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Case Study: Proteasome Inhibition

A study highlighted the effectiveness of this compound in inhibiting proteasome activity in prostate cancer cells. The results indicated that treatment with this compound led to a decrease in cell viability to approximately 33% at a concentration of 5 µM, while healthy cells maintained around 95% viability. This selectivity suggests potential therapeutic applications with minimized side effects on normal tissues.

Q & A

Q. What are the established synthetic routes for (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid?

The compound is typically synthesized via the Suzuki-Miyaura cross-coupling reaction, leveraging palladium catalysts. A modified protocol for a structurally similar adamantane-containing boronic acid involved adjusting reaction times (e.g., extended coupling durations) to improve yields . Post-synthetic purification via recrystallization or chromatography achieves purities >98% .

Q. How is the compound characterized after synthesis?

Key characterization methods include:

- 1H NMR : Distinct signals for aromatic protons near electron-withdrawing groups (e.g., δ 12.02 ppm for fluorine-adjacent protons in related compounds) .

- Mass spectrometry (LC-MS) : Confirms molecular weight (theoretical: 259.04 g/mol) and purity.

- Elemental analysis : Validates stoichiometry (C13H11BFNO3) .

Q. What are the recommended storage conditions for this compound?

Store at 0–6°C in airtight containers under inert gas (e.g., nitrogen) to minimize hydrolysis or oxidation of the boronic acid group. This aligns with stability data for structurally analogous fluorophenylboronic acids .

Advanced Research Questions

Q. How do electronic effects of substituents influence its reactivity in cross-coupling reactions?

Despite the electron-withdrawing fluorine and tert-butylcarbamoyl groups, the compound participates in Suzuki-Miyaura couplings. This contrasts with most electron-deficient boronic acids, which show poor reactivity. The fluorine’s electronegativity may enhance resonance stabilization of the boronate intermediate, while the tert-butyl group’s steric bulk could modulate reaction kinetics .

Q. What strategies optimize Suzuki-Miyaura coupling yields with this compound?

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4) with high oxidative addition efficiency.

- Base optimization : Use of mild bases (e.g., K2CO3) to avoid boronic acid decomposition.

- Reaction time adjustments : Extended coupling times (24–48 hours) improve yields for sterically hindered derivatives .

Q. How does the tert-butylcarbamoyl group impact stability under varying pH conditions?

The bulky tert-butyl group sterically shields the boronic acid moiety, reducing susceptibility to hydrolysis at neutral or weakly acidic pH. However, under strongly basic conditions (pH > 10), hydrolysis accelerates, forming the corresponding phenol derivative .

Q. Are there contradictions in reported reactivity of fluorinated boronic acids in cross-couplings?

Yes. While most electron-deficient boronic acids (e.g., trifluoromethyl-substituted) exhibit poor reactivity, 4-fluorophenylboronic acid derivatives (including this compound) show unexpected activity. This may arise from fluorine’s unique balance of inductive electron withdrawal and resonance donation, stabilizing transition states in coupling reactions .

Q. How can researchers assess its interaction with biological targets like serine proteases?

- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., for trypsin or thrombin). Boronic acids form reversible covalent bonds with catalytic serine residues .

- Structural studies : X-ray crystallography or molecular docking to map binding interactions.

- Kinetic analysis : Evaluate binding reversibility and residence time using stopped-flow techniques .

Data Contradiction Analysis

- vs. General Reactivity Trends : The compound’s reactivity contradicts typical electron-deficient boronic acid behavior. Researchers must consider steric and electronic synergies when designing coupling protocols.

- vs. Standard Protocols : Modified reaction times highlight the need for condition customization in sterically hindered systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.